molecular formula C15H16N6O3S2 B2446320 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1903893-37-7

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No. B2446320
CAS RN: 1903893-37-7
M. Wt: 392.45
InChI Key: TVHCGDZULNHJJA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole can be synthesized by numerous methods. One common method is the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can react with substituted acetophenones in PEG-400 in the presence of potassium hydroxide to give imidazolyl chalcones .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Characterization

  • A general, inexpensive, and versatile method for the synthesis of compounds like (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed. This method allows the formation of C-N bonds via aromatic aldehyde and o-phenylenediamine (Zhan et al., 2019).
  • New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates have been synthesized and evaluated for their antiproliferative activity, showing considerable cytotoxicity (Mullagiri et al., 2018).

Antimicrobial and Antiviral Activities

  • Synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides led to compounds showing certain anti-tobacco mosaic virus activity, highlighting the potential for antiviral applications (Chen et al., 2010).
  • Novel 1,3,4-thiadiazole; 1,2,4-triazole-5-thione; and 1,3-thiazolan-4-one derivatives of benzimidazole synthesized for antimicrobial applications showed good antibacterial and antifungal activities (Barot et al., 2017).

Corrosion Inhibition

  • Benzimidazole derivatives such as 1,3,4-oxadiazoles have been synthesized and assessed for corrosion inhibition properties in sulphuric acid, demonstrating their potential as protective agents for mild steel (Ammal et al., 2018).

Crystal Structure Analysis

  • Crystal structures of V-shaped ligands with N-heterocycles, including compounds like bis(4-(1H-imidazol-1-yl) phenyl)methanone, have been determined, contributing to a deeper understanding of molecular arrangements and interactions (Wang et al., 2017).

Cancer Research

  • Synthesized compounds like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines containing thiadiazole moieties exhibited promising anticancer activity in vitro (Li et al., 2012).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S2/c22-15(11-2-3-12-13(8-11)19-25-18-12)20-4-1-5-21(7-6-20)26(23,24)14-9-16-10-17-14/h2-3,8-10H,1,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHCGDZULNHJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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